![molecular formula C25H23Cl2N3O2 B2532832 N-(isopropyl)-N-phényl-2-(2-((2,4-dichlorophénoxy)méthyl)-1H-benzo[d]imidazol-1-yl)acétamide CAS No. 477544-04-0](/img/structure/B2532832.png)

N-(isopropyl)-N-phényl-2-(2-((2,4-dichlorophénoxy)méthyl)-1H-benzo[d]imidazol-1-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

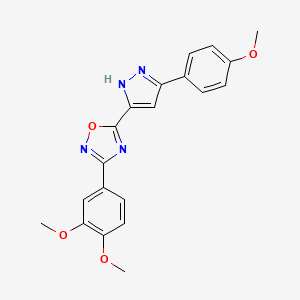

2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C25H23Cl2N3O2 and its molecular weight is 468.38. The purity is usually 95%.

BenchChem offers high-quality 2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Kétoconazole, un médicament antifongique largement utilisé, est synthétisé à partir de ce composé. Le kétoconazole inhibe les enzymes du cytochrome P450 fongique, perturbant la synthèse de l'ergostérol et entraînant des dommages à la membrane cellulaire fongique. Il est efficace contre diverses infections fongiques, notamment la candidose et la dermatophytose .

- La recherche suggère que les dérivés de ce composé présentent une activité anticancéreuse. Par exemple, le 2-méthyl-2-(4-(2-méthyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphto[1,2-d]imidazol-1-yl)phényl)propanenitrile (une structure apparentée) a été identifié comme un nouvel inhibiteur de PI3K/mTOR avec une efficacité antitumorale améliorée in vitro et in vivo .

- Les imidazoles sont des composés hétérocycliques essentiels avec des applications diverses. Les chercheurs ont utilisé ce composé comme précurseur pour synthétiser divers dérivés de l'imidazole .

- Les progrès récents dans la synthèse régiorégulée des imidazoles substitués mettent en évidence l'importance de ce composé. Les modifications régiosélectives permettent aux chercheurs de personnaliser les molécules à base d'imidazole à des fins spécifiques .

- La réaction photochimique de Barton impliquant ce composé a été utilisée pour synthétiser de nouveaux agents présentant une activité antimicrobienne potentielle .

- Les imidazoles servent de composants clés dans les molécules fonctionnelles utilisées dans les applications quotidiennes. Leur polyvalence s'étend à des domaines tels que la science des matériaux, l'électronique organique et la chimie de coordination .

Agent antifongique

Potentiel anticancéreux

Synthèse de l'imidazole

Synthèse régiorégulée

Agents antimicrobiens

Molécules fonctionnelles

En résumé, les applications multiformes de ce composé s'étendent de la thérapie antifongique à la recherche sur le cancer, en passant par la synthèse de l'imidazole et au-delà. Sa structure unique continue de fasciner les scientifiques, stimulant de nouvelles investigations sur ses avantages potentiels dans divers domaines. 🌟

Propriétés

IUPAC Name |

2-[2-[(2,4-dichlorophenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2N3O2/c1-17(2)30(19-8-4-3-5-9-19)25(31)15-29-22-11-7-6-10-21(22)28-24(29)16-32-23-13-12-18(26)14-20(23)27/h3-14,17H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCNKAPXYNXLER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

![[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol](/img/structure/B2532755.png)

![2'-amino-1-[(4-fluorophenyl)methyl]-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2532756.png)

![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)

![2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]aceticacidhydrochloride](/img/structure/B2532761.png)

![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)

![(2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE](/img/structure/B2532766.png)